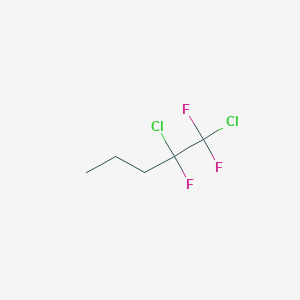

1,2-Dichloro-1,1,2-trifluoropentane

Description

Contextualization of Fluorinated and Chlorinated Organic Compounds in Chemical Research

Fluorinated and chlorinated organic compounds have a long history in chemical research and industry. Organochlorine compounds are among the most common industrially used organohalides. wikipedia.org The presence of chlorine atoms can enhance the stability of a compound and render it less susceptible to degradation by acids, alkalis, or biological organisms. wikipedia.org Fluorine, being the most electronegative element, creates strong carbon-fluorine bonds, which can significantly alter the conformational preferences and electronic properties of a molecule. This has made fluorinated compounds particularly valuable in the development of pharmaceuticals and advanced materials.

The study of compounds containing both chlorine and fluorine, known as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), has been a major focus of research due to their historical use as refrigerants, solvents, and aerosol propellants, and their subsequent environmental impact.

Overview of Structural Complexity and Synthetic Challenges in Halopentanes

Halopentanes, such as 1,2-Dichloro-1,1,2-trifluoropentane, present considerable structural complexity. The pentane (B18724) backbone allows for numerous constitutional isomers and stereoisomers, depending on the position and spatial arrangement of the halogen atoms. In the case of this compound, the presence of two adjacent stereocenters at the C1 and C2 positions means that multiple stereoisomers are possible.

The synthesis of such complex halopentanes is a significant challenge. Achieving regioselectivity (the desired placement of halogens on the carbon chain) and stereoselectivity (the desired 3D arrangement of atoms) requires sophisticated synthetic strategies. General methods for the synthesis of polychlorinated and polyfluorinated alkanes often involve free-radical halogenation. researchgate.net However, these methods can lack selectivity, leading to a mixture of products that are difficult to separate. researchgate.net The development of catalytic asymmetric synthesis methods is an ongoing area of research to address these challenges, aiming for more controlled and efficient production of specific isomers. chiralpedia.comfrontiersin.org

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density |

| This compound | C₅H₇Cl₂F₃ | 195.01 | Not available | Not available |

| 1,2-Dichloro-1,1,2-trifluoroethane | C₂HCl₂F₃ | 152.93 | 29.5 | 1.50 g/cm³ |

| 2,2-Dichloro-1,1,1-trifluoroethane | C₂HCl₂F₃ | 152.93 | 27.8 | 1.48 g/cm³ |

| 1,2,2-Trifluoropentane | C₅H₉F₃ | 126.12 | Not available | Not available |

Note: Data for this compound is limited. Data for related compounds is provided for context.

Significance of this compound in Contemporary Chemical Synthesis and Environmental Studies (as a representative halocarbon)

While specific applications for this compound are not widely documented, its structure makes it a valuable subject for research in several areas. As a complex halopentane, it serves as a model compound for developing and refining synthetic methodologies for selectively halogenated alkanes. The insights gained from attempting to synthesize specific isomers of this molecule can be applied to the creation of other complex halogenated compounds with potential applications in medicine and materials science.

From an environmental perspective, understanding the atmospheric fate and potential environmental impact of compounds like this compound is crucial. Halocarbons can be persistent in the environment and some have been shown to contribute to ozone depletion and global warming. encyclopedia.com Although many of the most damaging halocarbons have been phased out under international agreements, research into the environmental behavior of a wide range of these compounds remains important. fao.org The study of how molecules like this compound degrade in the environment provides valuable data for atmospheric models and helps in assessing the potential risks of new and existing chemicals. pnnl.gov

Table 2: Spectroscopic Data of a Representative Halocarbon

| Spectroscopic Technique | Key Features for Halocarbon Identification |

| Infrared (IR) Spectroscopy | Strong absorptions in the 1000-1400 cm⁻¹ region corresponding to C-F stretching and in the 600-800 cm⁻¹ region for C-Cl stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F NMR provides distinct signals for fluorine atoms in different chemical environments. ¹H and ¹³C NMR are used to determine the overall structure. |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic isotopic patterns of chlorine atoms (³⁵Cl and ³⁷Cl) help in determining the molecular formula and the number of chlorine atoms. |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2-trifluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,8)5(7,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIDGVNKDVSPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 1,2 Dichloro 1,1,2 Trifluoropentane

Nucleophilic Substitution Reactions

The presence of both chlorine and fluorine atoms on adjacent carbons in 1,2-dichloro-1,1,2-trifluoropentane suggests that it can undergo nucleophilic substitution reactions. The specific pathway, whether SN1 or SN2, will be influenced by the reaction conditions and the structure of the substrate.

SN1 and SN2 Pathways with Halogenated Substrates

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride or fluoride (B91410) ion, by a nucleophile.

SN2 (Substitution Nucleophilic Bimolecular): This pathway is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. For an SN2 reaction to occur, the nucleophile must have unhindered access to the back side of the carbon-halogen bond. youtube.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step. This pathway is favored for substrates that can form stable carbocations and in the presence of weak nucleophiles. youtube.com

In the case of this compound, the carbon atoms bearing the halogens are secondary. Secondary alkyl halides can undergo both SN1 and SN2 reactions, and the preferred pathway will depend on the specific conditions.

Role of Steric and Electronic Effects on Reactivity

Steric hindrance and electronic effects play a crucial role in determining the reactivity and mechanism of nucleophilic substitution.

Steric Effects: The propyl group and the multiple halogen atoms on the C1 and C2 carbons of this compound create significant steric bulk. This steric hindrance would likely impede the backside attack required for an SN2 reaction, thus favoring an SN1 pathway if a stable carbocation can be formed.

Electronic Effects: The high electronegativity of the fluorine and chlorine atoms creates a significant dipole moment, making the carbon atoms electrophilic and susceptible to nucleophilic attack. However, the strong electron-withdrawing nature of the fluorine atoms can also destabilize a developing positive charge on an adjacent carbon, which would disfavor the formation of a carbocation intermediate required for an SN1 reaction. The relative stability of the potential leaving groups (Cl- vs. F-) is also a key factor; chloride is a better leaving group than fluoride.

Given these competing factors, predicting the dominant substitution pathway without experimental data is challenging. It is plausible that under forcing conditions, a mixture of products from both SN1 and SN2 pathways could be observed.

Elimination Reactions (E1, E2, E1cb)

In addition to substitution, this compound is expected to undergo elimination reactions to form alkenes. The mechanism of elimination can be E1, E2, or E1cb.

Formation of Unsaturated Fluorinated and Chlorinated Products

Elimination reactions of this compound would lead to the formation of various unsaturated products, where a double bond is formed between the C1 and C2 carbons, or the C2 and C3 carbons. The specific products will depend on which hydrogen and halogen atoms are eliminated. Potential products could include isomers of dichlorotrifluoropentene and chlorotrifluoropentene.

Regioselectivity and Stereoselectivity of Eliminations

E2 (Elimination Bimolecular): This is a one-step concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. youtube.com The reaction requires a specific anti-periplanar geometry between the proton being removed and the leaving group.

E1 (Elimination Unimolecular): This is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com The base removes a proton from a carbon adjacent to the carbocation in the second step.

E1cb (Elimination Unimolecular Conjugate Base): This pathway is favored when the substrate has a poor leaving group and an acidic proton. It involves the formation of a carbanion intermediate.

For this compound, the use of a strong, bulky base would likely favor the E2 pathway to minimize competing SN2 reactions. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) would be influenced by the steric bulk of the base and the substrate. The stereoselectivity would be dictated by the required anti-periplanar arrangement in the E2 transition state.

Radical Reactions and Bond Dissociation Studies

Radical reactions are initiated by the homolytic cleavage of a bond, often induced by heat or UV light, to form two radical species. utexas.eduutdallas.edu The stability of the resulting radicals is a key factor in determining the ease of this process.

The C-Cl and C-F bonds in this compound can undergo homolytic cleavage. The bond dissociation energy (BDE) is the energy required to break a bond homolytically. Generally, C-Cl bonds are weaker than C-F bonds, suggesting that under radical conditions, the C-Cl bond would be more likely to break first.

The stability of the resulting carbon radical is also important. The presence of fluorine atoms on the radical center can have a destabilizing effect. Therefore, the formation of a radical at the C1 or C2 position would require significant energy input.

Anticipated Photochemically Induced Radical Pathways

It is plausible that ultraviolet (UV) radiation could induce the homolytic cleavage of a C-Cl bond in this compound, generating a chlorine radical and a pentyl radical. This initiation step would be followed by a series of propagation steps, potentially leading to various products through processes such as hydrogen abstraction, elimination, and radical-radical recombination. The specific products would depend on the reaction conditions, including the presence of other reactive species.

Hypothesized Thermally Initiated Radical Transformations

At elevated temperatures, this compound would likely undergo thermal decomposition. Analogous to smaller chloro-fluoro-alkanes, the primary thermal degradation pathway is expected to be the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) to form various unsaturated haloalkenes. The specific isomer formed would depend on the relative stability of the transition states leading to each product. For instance, the pyrolysis of 1,1,2-trifluoro-1,2-dichloroethane has been shown to yield trifluorochloroethylene and 1,2-difluorodichloroethylene through dehydrochlorination and dehydrofluorination, respectively. nih.govnih.gov Similar pathways could be envisaged for this compound.

Postulated Rearrangement Reactions and Isomerization Pathways

Isomerization reactions involving the migration of halogen atoms are known to occur in halogenated alkanes, often under thermal or catalytic conditions. For this compound, rearrangements could potentially lead to isomers with different distributions of chlorine and fluorine atoms on the carbon backbone. Such isomerizations are often driven by the formation of a thermodynamically more stable isomer. While specific studies on this compound are absent, research on other polychlorofluoroalkanes indicates that such rearrangements are feasible, particularly in the presence of catalysts like aluminum halides.

Theoretical Catalytic Conversions and Functional Group Interconversions

The chlorine atoms in this compound represent reactive sites for catalytic transformations.

Catalytic Hydrogenolysis: A plausible reaction is the catalytic hydrogenolysis of the C-Cl bonds, which would replace the chlorine atoms with hydrogen. This type of reaction is commonly catalyzed by transition metals such as palladium or platinum supported on carbon. The stepwise replacement of chlorine atoms could lead to a variety of partially or fully de-chlorinated fluoropentanes.

Catalytic Dehydrohalogenation: As an alternative to thermal elimination, the removal of HCl or HF could be facilitated by catalysts. Basic catalysts, for example, could promote dehydrochlorination to form a fluorinated pentene derivative.

Prospective Mechanistic Investigations

To elucidate the actual reaction mechanisms for this compound, a series of experimental and computational studies would be necessary.

Kinetic Isotope Effects: By synthesizing isotopically labeled starting materials (e.g., replacing hydrogen with deuterium), it would be possible to probe the rate-determining steps of reactions like dehydrohalogenation. A significant kinetic isotope effect would suggest that the C-H bond is broken in the rate-limiting step.

Intermediate Trapping: In radical reactions, the use of radical traps could help identify the transient radical intermediates formed during photochemical or thermal processes. Similarly, in ionic reactions, the addition of specific reagents could intercept and characterize carbocation or carbanion intermediates.

Computational Modeling: Quantum chemical calculations could be employed to model the potential energy surfaces of various reaction pathways, providing theoretical insights into activation energies, transition state geometries, and the relative stability of potential products.

Advanced Spectroscopic and Structural Characterization of 1,2 Dichloro 1,1,2 Trifluoropentane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 1,2-dichloro-1,1,2-trifluoropentane, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to establish its constitution and stereochemistry.

Multi-Dimensional NMR (e.g., 2D ¹H-¹³C HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the protons on the pentyl chain. For instance, the protons of the ethyl group at C3 would show correlations with the methylene (B1212753) protons at C4, which in turn would correlate with the terminal methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum directly correlates the chemical shifts of protons with the carbon atoms to which they are attached. This allows for the definitive assignment of each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. For a specific stereoisomer of this compound, NOESY could help in determining the relative stereochemistry of the two chiral centers (C1 and C2) by observing through-space correlations between protons and/or fluorine atoms that are close to each other.

Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 1 | - | 125-135 (t, ¹JCF) | - |

| 2 | 4.5-5.5 (m) | 90-100 (dt, ¹JCF, ²JCF) | C1, C3, C4 |

| 3 | 1.8-2.2 (m) | 30-40 | C1, C2, C4, C5 |

| 4 | 1.4-1.7 (m) | 20-30 | C2, C3, C5 |

| 5 | 0.9-1.2 (t) | 10-15 | C3, C4 |

Note: The chemical shifts and coupling patterns are illustrative and would be highly dependent on the specific stereoisomer and the solvent used.

¹⁹F NMR for Fluorine Environments and Coupling Analysis

¹⁹F NMR spectroscopy is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, there are three fluorine atoms, and their chemical shifts and coupling patterns would provide invaluable structural information.

The two fluorine atoms on C1 would be diastereotopic and thus magnetically non-equivalent, leading to two separate signals. These would appear as an AB quartet, with further coupling to the fluorine on C2. The single fluorine on C2 would show coupling to the two fluorines on C1 and to the proton on C2. The magnitude of the geminal (²JFF) and vicinal (³JFF and ³JHF) coupling constants would be highly informative for conformational and stereochemical analysis.

Hypothetical ¹⁹F NMR Data for a Diastereomer of this compound

| Position | ¹⁹F Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) |

| 1-Fₐ | -110 to -120 | ddd | ²JFaFb, ³JFaF2, ³JFaH2 |

| 1-Fᵦ | -115 to -125 | ddd | ²JFaFb, ³JFaF2, ³JFaH2 |

| 2-F | -170 to -190 | ddd | ³JFaF2, ³JFaF2, ³JFH2 |

Note: The chemical shifts are relative to a standard such as CFCl₃. The exact values would depend on the specific stereoisomer.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is particularly useful for compounds containing multiple isotopes, such as chlorine.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, the mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The fragmentation pathways are influenced by the relative stability of the resulting carbocations and radicals. Expected fragmentation would involve the loss of chlorine or fluorine atoms, as well as cleavage of the carbon-carbon bonds. For instance, cleavage of the C1-C2 bond would lead to characteristic fragments.

Hypothetical Key Fragments in the Mass Spectrum of this compound

| m/z (most abundant isotope) | Possible Fragment |

| [M]+ | C₅H₇Cl₂F₃+ |

| [M-Cl]+ | C₅H₇ClF₃+ |

| [M-C₃H₇]+ | C₂Cl₂F₃+ |

| [C₃H₇]+ | C₃H₇+ |

Isotopic Abundance Profiling for Halogen Content

The presence of two chlorine atoms in this compound would result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A fragment containing two chlorine atoms would therefore exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. This isotopic signature provides definitive evidence for the number of chlorine atoms in the molecule and its fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F and C-Cl stretching vibrations. The C-F stretches typically appear in the region of 1000-1400 cm⁻¹. The C-Cl stretches are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. The C-H stretching and bending vibrations of the pentyl group would also be present in their characteristic regions (around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds often give rise to strong IR signals, they may show weaker Raman scattering. Conversely, more symmetric vibrations can be more intense in the Raman spectrum. The combination of both IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch | 2850-3000 | Medium | Medium |

| C-H bend | 1375-1450 | Medium | Medium |

| C-F stretch | 1000-1400 | Strong | Weak-Medium |

| C-Cl stretch | 600-800 | Strong | Medium-Strong |

Assignment of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups within a molecule. youtube.comyoutube.com Each functional group exhibits characteristic vibrational frequencies (stretching, bending, etc.) that serve as a molecular fingerprint. For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the C-H, C-C, C-Cl, and C-F bonds.

The replacement of hydrogen with heavier chlorine atoms leads to a decrease in the frequency of the associated stretching vibrations. mdpi.com Conversely, the high electronegativity and relatively low mass of fluorine atoms result in C-F stretching frequencies appearing at the high-wavenumber end of the fingerprint region. Based on data from analogous halogenated alkanes, the expected vibrational frequencies for the key functional groups in this compound are summarized below. mdpi.comnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Type | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|---|

| Alkyl | C-H | Stretching | 2850 - 3000 |

| C-H | Bending | 1350 - 1470 | |

| Carbon Backbone | C-C | Stretching | 800 - 1200 |

| Haloalkane | C-F | Stretching | 1000 - 1400 |

This table presents predicted data based on established group frequencies for similar halogenated organic compounds. The exact peak positions can be influenced by the specific electronic environment and conformation of the molecule.

Conformational Analysis via Vibrational Signatures

The pentane (B18724) backbone of the molecule allows for significant conformational flexibility due to rotation around the C-C single bonds. youtube.com Like unsubstituted pentane, the carbon chain can adopt various spatial arrangements, the most stable of which are staggered conformations that minimize torsional strain. youtube.comlibretexts.org Key conformations include the anti-anti (linear backbone) and various gauche conformers where portions of the chain are kinked.

The presence of bulky and highly electronegative chlorine and fluorine atoms on the C1 and C2 positions introduces significant steric and dipolar interactions. These interactions heavily influence the conformational equilibrium, likely disfavoring conformations where these substituents are eclipsed or in close proximity (syn-pentane interactions). libretexts.org The molecule would be expected to preferentially adopt conformations that maximize the distance between the halogen atoms.

Each unique conformer possesses a distinct vibrational signature. youtube.com Subtle differences in the vibrational frequencies and intensities between conformers, particularly in the fingerprint region (400-1500 cm⁻¹), can be detected using high-resolution vibrational spectroscopy. nih.gov By analyzing spectral changes as a function of temperature or by comparing experimental spectra with those predicted for different conformers using computational methods like Density Functional Theory (DFT), it is possible to determine the relative stabilities of the conformers and the energy barriers to rotation.

X-ray Crystallography for Solid-State Structure Elucidation (if crystalline derivatives are formed)

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. mdpi.com

For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may require derivatization. The formation of a crystalline derivative, through the introduction of a functional group that promotes crystallization, would be a necessary step for this analysis. researchgate.net

A search of crystallographic databases indicates that no crystal structure for this compound or its derivatives has been reported to date. However, if a suitable crystal were obtained, X-ray analysis would provide invaluable insights into:

The preferred solid-state conformation, showing the precise arrangement of the pentane chain and the halogen substituents.

The nature and geometry of intermolecular interactions, such as dipole-dipole and van der Waals forces, which govern the packing of molecules in the crystal. mdpi.com

Chromatographic Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. The choice of technique depends largely on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like halogenated hydrocarbons. nih.govnih.govlabmanager.com In this method, the sample is vaporized and passed through a capillary column (GC), which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer (MS), which ionizes the molecules and fragments them into a predictable pattern.

GC-MS would be the ideal method for the purity assessment of this compound. nih.gov It can effectively separate the target compound from starting materials, solvents, and any isomeric byproducts. The mass spectrum provides a unique fragmentation pattern that confirms the molecular identity. While an experimental spectrum is not available, a predicted fragmentation pattern can be postulated.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass/charge) | Possible Fragment Identity | Notes |

|---|---|---|

| [M]+ | C₅H₈Cl₂F₃⁺ | Molecular ion peak (may be weak or absent) |

| [M-Cl]+ | C₅H₈ClF₃⁺ | Loss of a chlorine atom |

| [M-F]+ | C₅H₈Cl₂F₂⁺ | Loss of a fluorine atom |

| [M-C₃H₇]+ | C₂HCl₂F₃⁺ | Loss of the propyl (C₃H₇) group |

| C₃H₇⁺ | C₃H₇⁺ | Propyl cation |

This table is a hypothetical representation of plausible fragmentation pathways. The relative abundances of these fragments would need to be confirmed by experimental data.

High-Performance Liquid Chromatography (HPLC) for Less Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique suited for compounds that are non-volatile or thermally sensitive. nih.gov While this compound itself is likely too volatile for conventional HPLC analysis, this method would be essential for the analysis and purity assessment of its less volatile derivatives.

For instance, if the parent compound were chemically modified to include a polar, non-volatile functional group (e.g., a carboxylic acid, ester, or an aromatic ring), HPLC would be the method of choice for its purification and analysis. Often, a chromophoric or fluorescent tag is added during derivatization to allow for sensitive detection by UV-Vis or fluorescence detectors. nih.gov The use of reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is common for the separation of such organofluorine compounds. nih.gov This approach allows for the precise quantification of purity and the isolation of the desired derivative from complex reaction mixtures.

Computational and Theoretical Chemistry Studies of 1,2 Dichloro 1,1,2 Trifluoropentane

Quantum Chemical Calculations (DFT and Ab Initio Methods)

For other halogenated alkanes, Density Functional Theory (DFT) and ab initio methods are standard tools for investigating their chemical properties.

Conformational Landscapes and Energy Minima Determination

Given the flexibility of the pentane (B18724) backbone and the presence of multiple stereocenters, 1,2-Dichloro-1,1,2-trifluoropentane can exist in various conformations. Theoretical calculations are essential to identify the most stable three-dimensional arrangements (energy minima) and the energy barriers between them.

Energetics of Reaction Pathways and Transition States

Quantum chemical calculations are also instrumental in studying potential chemical reactions involving this compound. This includes determining the energy changes during reactions and identifying the high-energy transition states that govern reaction rates.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations could provide insights into how molecules of this compound interact with each other in liquid or solid states. This would be crucial for understanding its bulk properties like boiling point, density, and viscosity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical methods are often used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the experimental identification and characterization of the compound.

Quantitative Structure-Reactivity/Property Relationships (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical properties or biological activity. For a series of related compounds, QSPR models can be developed, but this requires a substantial amount of data, which is currently unavailable for this compound.

Computational Design of Catalysts for Selective Transformations of this compound

The computational design of catalysts for the selective transformation of halogenated hydrocarbons like this compound is a critical area of research, aiming to develop efficient and environmentally benign processes for their conversion into valuable products. While specific computational studies on catalyst design for this particular molecule are not extensively available in the public domain, the principles and methodologies can be extrapolated from research on similar compounds, such as other chlorinated and fluorinated alkanes.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms and predicting catalyst performance at a molecular level. ethz.chrsc.org These theoretical approaches enable the investigation of various catalytic pathways, such as hydrodechlorination (HDC), which is a promising method for treating chlorinated waste streams. osti.govosti.gov In a typical HDC process, the chlorinated compound reacts with hydrogen over a heterogeneous catalyst to produce hydrocarbons and hydrogen chloride. osti.gov

The design of an effective catalyst hinges on a delicate balance of several factors, including the adsorption energies of reactants and intermediates, the activation barriers for bond-breaking and bond-making steps, and the desorption of products. pnnl.gov For a molecule like this compound, selective transformation would involve the targeted cleavage of C-Cl bonds while preserving the C-F and C-C bonds, leading to partially or fully dechlorinated products.

Theoretical Screening of Catalyst Materials:

Computational screening, often employing descriptor-based approaches, can accelerate the discovery of new catalyst materials. nih.gov This involves calculating key properties, such as the binding energies of atomic chlorine and the parent molecule on various metal surfaces, to predict catalytic activity and selectivity. For instance, studies on the hydrodechlorination of 1,2-dichloroethane (B1671644) have shown that alloying platinum with other metals like copper can significantly tune the catalyst's selectivity towards desired products like ethylene. osti.gov DFT calculations on model surfaces, such as Pt(111), are used to determine the reaction energetics for each elementary step in the reaction network. osti.gov

A hypothetical computational workflow for designing a selective hydrodechlorination catalyst for this compound would involve:

Adsorption Studies: Calculating the adsorption energies of this compound and its potential reaction intermediates on a range of transition metal and bimetallic alloy surfaces. This helps identify surfaces that bind the molecule strongly enough for reaction to occur but not so strongly that the products cannot desorb.

Reaction Pathway Analysis: Using DFT to map out the potential energy surface for the hydrodechlorination reaction. This includes identifying the transition states for C-Cl bond scission and calculating the associated activation energy barriers. The goal is to find a catalyst that lowers the barrier for dechlorination without promoting undesired side reactions like C-C bond cleavage.

Selectivity Prediction: Comparing the activation barriers for different reaction pathways to predict the selectivity of the catalyst. For example, the relative barriers for the removal of the two chlorine atoms would be calculated to understand if stepwise dechlorination is feasible.

Table of Investigated Catalyst Properties:

| Catalyst Property | Computational Method | Relevance to Catalyst Design |

| Adsorption Energy of Reactant | Density Functional Theory (DFT) | Determines the initial interaction strength between the molecule and the catalyst surface. |

| C-Cl Bond Activation Barrier | Transition State Theory with DFT | Key descriptor for the rate of the desired dechlorination reaction. |

| C-F Bond Activation Barrier | Transition State Theory with DFT | Important for ensuring the selectivity of the catalyst by avoiding defluorination. |

| Product Desorption Energy | Density Functional Theory (DFT) | Influences the overall turnover frequency by ensuring the active sites are regenerated. |

Table of Potential Catalyst Systems and Their Theoretical Performance:

| Catalyst System | Predicted Selectivity for Dechlorination | Predicted Activity | Rationale |

| Platinum (Pt) | Moderate | High | Generally active for C-Cl bond cleavage but may also catalyze C-C bond breaking. osti.gov |

| Palladium (Pd) | High | High | Known for high selectivity in hydrodechlorination of various chlorocarbons. mdpi.com |

| Rhodium-Copper (Rh-Cu) | High | High | Bimetallic catalysts can exhibit enhanced stability and selectivity. |

| Nickel-Copper (Ni-Cu) | Moderate to High | Moderate | Copper can modify the electronic properties of nickel to improve selectivity. mdpi.com |

By systematically applying these computational techniques, researchers can rationally design catalysts with optimized activity and selectivity for the transformation of this compound, paving the way for more sustainable chemical processes.

Environmental Chemistry and Atmospheric Fate of 1,2 Dichloro 1,1,2 Trifluoropentane

Environmental Transport and Distribution in Air, Water, and Soil Compartments

The movement and partitioning of 1,2-dichloro-1,1,2-trifluoropentane between different environmental compartments are governed by its volatility, solubility, and adsorption characteristics.

Due to its volatile nature, this compound released to soil or water is expected to rapidly partition into the atmosphere. cdc.govcanada.ca This high volatility is a common characteristic of many halogenated hydrocarbons. epa.gov The atmospheric residence time of this compound is primarily determined by its reaction rate with •OH radicals. Modeling studies for similar HCFCs help estimate their atmospheric lifetimes, which are important for assessing their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Table 1: Estimated Environmental Fate Properties of this compound

| Property | Value/Description | Source |

| Volatility | High | epa.gov |

| Primary Atmospheric Sink | Reaction with •OH radicals | nih.gov |

Note: Specific quantitative data for this compound are limited. The information presented is based on the general behavior of HCFCs.

This compound is expected to have low solubility in water. nih.gov This property, combined with its high volatility, means that it is unlikely to persist in significant concentrations in aquatic environments. epa.gov In soil, the compound's mobility is influenced by its tendency to adsorb to soil particles. itrcweb.org Compounds with low water solubility and high volatility, like this compound, generally exhibit low to moderate adsorption to soil organic matter, meaning they can be mobile in the subsurface and have the potential to leach into groundwater. cdc.govcdc.gov

Table 2: Estimated Partitioning Behavior of this compound

| Compartment | Behavior | Source |

| Water | Low solubility, high volatilization | epa.govnih.gov |

| Soil | Low to moderate adsorption, potential for leaching | cdc.govcdc.gov |

Note: This information is inferred from the properties of similar halogenated compounds.

Biotransformation and Abiotic Degradation in Environmental Matrices

In addition to atmospheric processes, this compound can undergo degradation in soil and water through biological and non-biological pathways.

Research on the biotransformation of a related compound, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), has shown that it can be reductively dechlorinated under anaerobic conditions by microorganisms. nih.gov This process can lead to the formation of less halogenated and potentially less harmful substances. nih.gov It is plausible that this compound could undergo similar biotransformation processes in anoxic environments such as saturated soils, sediments, and anaerobic bioreactors.

Abiotic degradation in soil and water is generally considered to be a slow process for HCFCs. nih.gov While some reactive minerals can promote the degradation of certain chlorinated compounds, studies on CFC-113 showed no significant degradation in the presence of minerals like mackinawite, green rust, magnetite, and manganese dioxide. nih.gov This suggests that abiotic degradation may not be a significant fate process for this compound in most environmental settings.

Microbially Mediated Degradation Pathways

Microorganisms, particularly certain strains of bacteria and fungi, are known to metabolize alkanes as a source of carbon and energy. The initial step in the aerobic degradation of long-chain alkanes is typically the oxidation of a terminal methyl group to a primary alcohol. This reaction is often catalyzed by monooxygenase enzymes, such as alkane hydroxylase or cytochrome P450 monooxygenase. researchgate.net The resulting alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, producing acetyl-CoA which can be utilized in central metabolism. nih.govnih.gov

For halogenated alkanes, the presence of chlorine and fluorine atoms can significantly influence their susceptibility to microbial attack. The carbon-halogen bond strength and the position of the halogens on the carbon chain are critical factors. In some cases, dehalogenation can be an initial step, catalyzed by dehalogenase enzymes. For instance, haloalkane dehalogenases can cleave carbon-halogen bonds through a hydrolytic mechanism. acs.org

Given the structure of this compound, it is plausible that microbial degradation, if it occurs, would proceed through a combination of initial oxidation of the pentyl chain and subsequent dehalogenation. The high degree of halogenation at the C1 and C2 positions may, however, render the molecule recalcitrant to microbial degradation. The degradation of highly chlorinated and fluorinated compounds is often slower than their non-halogenated counterparts.

Table 1: Key Enzyme Classes in Alkane and Haloalkane Degradation

| Enzyme Class | Function | Relevance to this compound |

| Alkane Monooxygenases (e.g., AlkB) | Catalyze the initial oxidation of alkanes to alcohols. | Potentially involved in the initial oxidation of the pentyl chain. |

| Cytochrome P450 Monooxygenases | A diverse family of enzymes involved in the oxidation of various substrates, including alkanes. | May play a role in the initial hydroxylation of the alkane chain. wikipedia.org |

| Haloalkane Dehalogenases | Catalyze the cleavage of carbon-halogen bonds. | Potentially involved in the removal of chlorine atoms. acs.org |

| Alcohol Dehydrogenases | Oxidize alcohols to aldehydes. | A likely step in the degradation pathway following initial oxidation. asm.org |

| Aldehyde Dehydrogenases | Oxidize aldehydes to carboxylic acids. | A subsequent step leading to the formation of a fatty acid derivative. asm.org |

Characterization and Detection of Environmental Transformation Products and Intermediates

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. For this compound, the specific transformation products would depend on the dominant degradation pathway.

If microbial degradation via oxidation of the pentyl chain occurs, a series of carboxylic acids with progressively shorter chains would be expected as intermediates. Subsequent dehalogenation could lead to the formation of chlorinated and fluorinated alcohols and acids.

Hydrolysis of the carbon-chlorine bonds would lead to the formation of chlorinated and fluorinated pentanols. For example, the replacement of one chlorine atom would result in a dichlorotrifluoropentanol isomer.

Atmospheric degradation , primarily initiated by reaction with hydroxyl radicals (•OH), would lead to a cascade of reactions. The initial reaction would involve the abstraction of a hydrogen atom from the pentyl chain, forming a haloalkyl radical. This radical would then react with oxygen to form a peroxy radical, which can then undergo further reactions to form a variety of products, including halogenated aldehydes, ketones, and carboxylic acids. The ultimate atmospheric degradation products would be smaller, more oxidized species, including CO2, HF, and HCl.

The detection and characterization of these potential transformation products in environmental samples would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Atmospheric Lifetimes and Contribution to Global Atmospheric Cycles

Hydrochlorofluorocarbons (HCFCs) are recognized for their potential to contribute to both stratospheric ozone depletion and global warming. Their impact is determined by their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).

The atmospheric lifetime of an HCFC is primarily determined by its rate of reaction with the hydroxyl radical (•OH) in the troposphere. noaa.govescholarship.org Compounds with more hydrogen atoms are generally more susceptible to attack by •OH and thus have shorter lifetimes. noaa.gov The atmospheric lifetimes of C1-C3 HCFCs have been estimated to range from 0.3 to 62 years. copernicus.org For longer-chain HCFCs like this compound, the lifetime would depend on the specific rate constant for its reaction with •OH.

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0. epa.gov Because HCFCs contain hydrogen atoms, they are more readily broken down in the troposphere, which reduces the amount of chlorine that reaches the stratosphere. noaa.gov Therefore, HCFCs generally have lower ODPs than CFCs. While HFCs were initially considered to have an ODP of zero, some research suggests a very small, indirect contribution to ozone depletion. nasa.gov

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide (CO2), which has a GWP of 1.0. unfccc.int HCFCs are potent greenhouse gases due to their ability to absorb infrared radiation. The GWP of a molecule is influenced by its atmospheric lifetime and its ability to absorb infrared radiation.

Specific ODP and GWP values for this compound are not available in the cited literature. However, data for other HCFCs and HFCs provide a general context.

Table 2: Atmospheric Lifetimes, ODP, and GWP for Selected Halocarbons

| Compound | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (100-year) |

| HCFC-22 | CHClF₂ | 12.0 | 0.055 | 1810 |

| HCFC-141b | C₂H₃Cl₂F | 9.3 | 0.11 | 725 |

| HCFC-142b | C₂H₃ClF₂ | 17.9 | 0.065 | 2310 |

| HFC-134a | C₂H₂F₄ | 14.0 | ~0 | 1430 psu.edu |

| HFC-43-10mee | C₅H₂F₁₀ | 17.1 | ~0 | 1300 unfccc.int |

| This compound | C₅H₇Cl₂F₃ | Not Available | Not Available | Not Available |

Source: IPCC Fourth Assessment Report (AR4), unless otherwise noted. ODP values are from the Montreal Protocol. epa.gov The data for HFC-43-10mee, a C5 hydrofluorocarbon, is included for comparative purposes.

The absence of specific data for this compound highlights the need for further research to accurately assess its environmental and atmospheric impact.

Advanced Applications and Functionalization Pathways of 1,2 Dichloro 1,1,2 Trifluoropentane

Role as a Key Intermediate in the Synthesis of Complex Fluorinated Molecules

The presence of both chlorine and fluorine atoms on adjacent carbons in 1,2-Dichloro-1,1,2-trifluoropentane offers a platform for selective chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex fluorinated molecules. The differential reactivity of the C-Cl and C-F bonds, as well as the potential for elimination and addition reactions, allows for a variety of synthetic manipulations.

Dehydrochlorination of this compound could lead to the formation of a fluoroalkene, a versatile functional group for further reactions such as nucleophilic additions, cycloadditions, and polymerizations. The specific regio- and stereoselectivity of the elimination would be influenced by the reaction conditions, including the choice of base and solvent.

Alternatively, selective reduction of one or both C-Cl bonds could yield partially fluorinated pentanes, which are of interest in various applications. The reactivity of the remaining C-F bonds would be significantly lower, allowing for functionalization at other positions of the molecule.

The following table outlines potential synthetic transformations of this compound and the resulting product classes.

| Transformation | Reagents/Conditions | Product Class | Potential Further Applications |

| Dehydrochlorination | Strong base (e.g., NaH, t-BuOK) | Chloro-fluoro-pentene | Monomer for polymerization, Diels-Alder reactions |

| Reductive Dechlorination | Radical initiator (e.g., AIBN), H-donor | 1,1,2-Trifluoropentane | Specialty solvent, refrigerant |

| Nucleophilic Substitution of Chlorine | Nucleophiles (e.g., RO-, RS-, R2N-) | Functionalized trifluoropentanes | Biologically active molecules, functional fluids |

Detailed Research Findings:

Derivatization for Specialized Solvent Applications (Focus on chemical properties enabling the role, not commercial use or safety)

The physicochemical properties of halogenated hydrocarbons, such as their polarity, boiling point, and solvency, can be finely tuned through derivatization. This compound, with its combination of chlorine and fluorine atoms, presents a unique starting point for the design of specialized solvents.

The presence of the polar C-Cl and C-F bonds imparts a significant dipole moment to the molecule, influencing its miscibility with other polar and nonpolar substances. By replacing the chlorine atoms with other functional groups, it is possible to modulate these properties. For example, substitution with an ether or ester group could enhance its solvating power for specific classes of compounds.

The thermal and chemical stability of the C-F bonds would ensure that the resulting derivatized solvents are robust and suitable for use in a range of chemical processes. The pentane (B18724) backbone also contributes to its properties, providing a balance between polarity and lipophilicity.

The table below illustrates how different derivatizations could impact the solvent properties of the molecule.

| Derivative Functional Group | Expected Change in Polarity | Potential Solvent Applications |

| Ether (-OR) | Increase | Solvent for polar organic compounds, reaction medium |

| Ester (-OOCR) | Increase | High-boiling point solvent, plasticizer |

| Amine (-NR2) | Significant Increase | Solvent for acidic gases, catalyst scavenger |

| Alkyl Chain (-R) | Decrease | Nonpolar solvent, cleaning agent |

Precursor in the Development of Novel Materials with Specific Chemical Properties (e.g., fluoropolymers, specialty fluids)

The unique combination of chlorine and fluorine atoms in this compound makes it a promising precursor for the synthesis of novel materials with tailored chemical properties.

Fluoropolymers:

Dehydrochlorination of this compound can generate a fluorinated monomer. Polymerization of this monomer, or its copolymerization with other unsaturated compounds, could lead to the formation of fluoropolymers with specific properties. The presence of the remaining chlorine and fluorine atoms in the polymer backbone would influence its chemical resistance, thermal stability, and surface properties. For instance, the dehydrochlorination of poly(vinylidene fluoride-co-chlorotrifluoroethylene) is a known method to introduce unsaturation into a fluoropolymer, which can then be cured to form high-performance rubbers.

Specialty Fluids:

Fluorinated fluids are utilized in a variety of high-performance applications due to their unique properties. Derivatization of this compound, as discussed in the previous section, can lead to the synthesis of specialty fluids with specific characteristics. For example, perfluoropolyethers, which are known for their exceptional thermal and chemical stability, are synthesized from fluorinated precursors. While not a perfluorinated compound itself, the principles of tailoring fluid properties through fluorination and functionalization are applicable.

| Material Class | Synthetic Pathway from this compound | Key Properties |

| Fluoropolymer | Dehydrochlorination to monomer, followed by polymerization | Chemical resistance, thermal stability, low surface energy |

| Specialty Lubricant | Functionalization with ether or thioether groups | High thermal stability, low volatility, chemical inertness |

| Hydraulic Fluid | Derivatization to introduce bulky side chains | Wide operating temperature range, high bulk modulus |

Use in Chiral Auxiliary Synthesis and Enantioselective Transformations

The development of chiral auxiliaries is crucial for controlling stereochemistry in asymmetric synthesis. Fluorinated compounds have emerged as valuable components in the design of these auxiliaries due to their unique electronic and steric properties. The presence of the trifluoromethyl group, for example, can significantly influence the diastereoselectivity of reactions.

While this compound itself is not chiral, it can be envisioned as a starting material for the synthesis of chiral auxiliaries. For instance, selective functionalization of the pentane chain, followed by resolution or asymmetric synthesis, could lead to chiral derivatives. The chlorinated and fluorinated stereocenter could then be used to direct the stereochemical outcome of subsequent reactions.

Furthermore, the field of catalytic enantioselective fluorination is rapidly expanding, with various methods being developed for the stereoselective introduction of fluorine into organic molecules. While these methods typically involve fluorinating reagents, the principles of stereocontrol in fluorinated systems are relevant. The chiral environment created by a catalyst can differentiate between enantiotopic faces of a substrate, leading to the formation of a single enantiomer of the fluorinated product.

Hypothetical Chiral Auxiliary Derived from this compound:

A hypothetical chiral auxiliary could be synthesized by introducing a hydroxyl or amino group at a specific position on the pentane chain of this compound, followed by resolution. This chiral alcohol or amine could then be attached to a prochiral substrate to direct subsequent transformations.

| Reaction Type | Role of Fluorinated Moiety | Expected Outcome |

| Asymmetric Aldol Reaction | Steric and electronic influence of the C-F and C-Cl bonds | High diastereoselectivity |

| Asymmetric Diels-Alder Reaction | Directing group on the dienophile or diene | Control of endo/exo and facial selectivity |

| Enantioselective Alkylation | Chiral ligand for a metal catalyst | Formation of enantioenriched products |

Integration into Supramolecular Architectures through Non-Covalent Interactions

The ability of halogen atoms to participate in non-covalent interactions, such as halogen bonding, is a rapidly developing area of supramolecular chemistry. These interactions are directional and can be used to control the self-assembly of molecules in the solid state and in solution. Fluorine atoms can also participate in a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which play a significant role in the structure and properties of materials.

This compound, with its multiple halogen atoms, has the potential to act as a building block for the construction of supramolecular architectures. The chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on other molecules. The fluorine atoms, while generally considered poor halogen bond donors, can participate in other non-covalent interactions that influence molecular packing.

The interplay of these various non-covalent interactions could be exploited to design crystal structures with specific properties or to direct the formation of complex assemblies in solution. The study of self-assembly of halogenated organic molecules on surfaces is an active area of research, with applications in nanoscience and materials science.

Potential Non-Covalent Interactions Involving this compound:

| Interaction Type | Participating Atoms | Influence on Supramolecular Structure |

| Halogen Bonding | C-Cl···Lewis Base | Directional control of molecular assembly |

| Dipole-Dipole Interactions | C-F, C-Cl | Influence on molecular packing and orientation |

| van der Waals Forces | Entire Molecule | Overall cohesive energy of the assembly |

Future Research Directions and Challenges in 1,2 Dichloro 1,1,2 Trifluoropentane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of asymmetrically substituted haloalkanes like 1,2-dichloro-1,1,2-trifluoropentane is a significant challenge. Traditional halogenation methods often involve harsh reagents and can lead to a mixture of products, necessitating energy-intensive purification processes.

Future research will likely focus on the following areas:

Catalytic Asymmetric Halogenation: A primary challenge lies in the stereoselective introduction of both chlorine and fluorine atoms. The development of chiral catalysts that can facilitate the enantiomerically pure synthesis of such compounds from unsaturated precursors is a key research goal. eurekalert.org This would be a significant advancement over existing methods that often produce racemic mixtures.

Flow Chemistry Approaches: The use of microreactor technology could offer better control over reaction parameters such as temperature and mixing, potentially leading to higher selectivity and yields. This approach can also enhance safety when dealing with highly reactive fluorinating and chlorinating agents.

Alternative Halogen Sources: Research into greener and safer halogenating agents is crucial. This includes exploring the use of halide salts in combination with oxidizing agents or employing enzymatic halogenation, which operates under mild conditions.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Asymmetric Halogenation | High enantioselectivity, potential for high yields. | Catalyst design and synthesis can be complex and expensive. |

| Flow Chemistry | Precise control over reaction conditions, improved safety, scalability. | Initial setup costs can be high, potential for channel clogging. |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally friendly. | Limited enzyme availability and stability, substrate scope can be narrow. |

| Free Radical Halogenation | Readily available starting materials. | Low selectivity, formation of multiple byproducts, difficult to control. chemguide.co.uklibretexts.org |

Elucidation of Complex Reaction Mechanisms under Extreme Conditions

The behavior of this compound under extreme conditions, such as high temperatures or pressures, or in the presence of strong acids or bases, is largely unexplored. Understanding these reaction mechanisms is critical for predicting its stability, decomposition pathways, and potential for unwanted side reactions in various applications.

Key research directions include:

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the reaction pathways and transition states for the decomposition of this compound. rsc.orgrsc.orgiaea.orgescholarship.org This can provide insights into the relative stabilities of different intermediates and predict the most likely degradation products.

Shock Tube and Pyrolysis Studies: Experimental techniques such as shock tube studies coupled with sensitive analytical methods can provide kinetic data and help identify the primary decomposition products under high-temperature conditions.

Superacid Chemistry: Investigating the reactions of this compound in superacidic media could reveal novel carbocationic rearrangements and reactivity patterns, driven by the strong polarization of the C-Cl and C-F bonds.

Advanced In Situ Spectroscopic Monitoring of Transformations

Real-time monitoring of chemical transformations involving this compound is essential for optimizing reaction conditions and understanding mechanistic details. The development and application of advanced in-situ spectroscopic techniques will be instrumental in this endeavor.

Future research will likely involve:

¹⁹F NMR Spectroscopy: Given the presence of fluorine, ¹⁹F NMR is a powerful tool for tracking the formation and consumption of fluorinated species in real-time. numberanalytics.comresearchgate.netacs.orgnumberanalytics.com Its high sensitivity and wide chemical shift range allow for the differentiation of various fluorine environments.

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR spectroscopy can provide valuable information about the vibrational modes of the molecule and can be used to monitor changes in functional groups during a reaction. mdpi.com

X-ray Absorption Spectroscopy (XAS): For reactions involving catalysts, in-situ XAS can provide information about the oxidation state and coordination environment of the catalytic metal center, offering insights into the catalytic cycle. nih.gov

Table 2: Applicability of In-Situ Spectroscopic Techniques for Studying this compound Reactions

| Spectroscopic Technique | Information Provided | Potential Applications |

| ¹⁹F NMR | Changes in fluorine chemical environments, quantification of fluorinated species. numberanalytics.comresearchgate.netacs.orgnumberanalytics.com | Monitoring fluorination/defluorination reactions, mechanistic studies. |

| Raman Spectroscopy | Vibrational modes of C-Cl and C-F bonds, changes in molecular structure. | Real-time reaction monitoring, phase transition studies. |

| Infrared (IR) Spectroscopy | Characteristic absorptions of C-Cl and C-F bonds, identification of functional groups. mdpi.com | Monitoring reaction kinetics, identifying intermediates. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local structure of metal catalysts. nih.gov | Elucidating catalytic mechanisms in synthesis. |

Comprehensive Environmental Fate Modeling and Long-Term Atmospheric Behavior

The environmental fate of this compound is a critical area of research, given the persistence and potential ozone-depleting or global warming effects of many halogenated hydrocarbons.

Key research challenges include:

Atmospheric Lifetime Estimation: Determining the atmospheric lifetime of this compound requires accurate rate constants for its reaction with hydroxyl radicals (•OH), which are the primary sink for many hydrocarbons in the troposphere. nih.gov The influence of both chlorine and fluorine on this reactivity needs to be quantified.

Photodegradation Studies: Investigating the photochemical stability and degradation pathways of this compound in the atmosphere is crucial for understanding its long-term environmental impact. osc.edu

Modeling Transport and Deposition: Developing and validating models to predict the long-range transport and deposition of this compound and its degradation products will be essential for assessing its potential to reach sensitive ecosystems. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns Driven by Fluorine and Chlorine Substituents

The presence of both highly electronegative fluorine and more polarizable chlorine atoms on adjacent carbons in this compound suggests the potential for unique and unexplored reactivity patterns.

Future research should focus on:

Dehydrohalogenation Reactions: Investigating the regioselectivity of dehydrochlorination versus dehydrofluorination under various basic conditions. The relative acidity of the protons and the stability of the resulting alkenes will be key factors.

Reductive Dehalogenation: Exploring selective C-Cl versus C-F bond cleavage using various reducing agents. The significant difference in bond dissociation energies (C-F bonds are generally stronger than C-Cl bonds) could be exploited for selective transformations. stackexchange.comquora.com

Nucleophilic Substitution Reactions: Studying the kinetics and mechanisms of nucleophilic substitution at the carbon atoms bearing the halogen substituents. The steric hindrance and the electronic effects of the adjacent halogen atoms will play a crucial role in determining the reaction rates and pathways.

The C-F bond is known to be one of the strongest single bonds in organic chemistry, while the C-Cl bond is weaker and more susceptible to cleavage. quora.comwikipedia.org This difference in bond strength could be harnessed to achieve selective chemical transformations.

Q & A

Q. Tables for Reference

| Table 1: Key Parameters for Toxicological Study Design (Adapted from ) |

|---|

| Parameter |

| Species |

| Exposure Routes |

| Health Outcomes |

| Dose Range |

| Table 2: Factorial Design Optimization for Synthesis (Adapted from ) |

|---|

| Factor |

| Temperature (°C) |

| Catalyst (mol%) |

| Response (Yield%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.